S 32212 Exhibits Dual Inverse Agonism at 5-HT2C INI and VSV Receptors with Quantified Potency Comparable to Selective Antagonist SB 242084
S 32212 displays high-affinity inverse agonism at human 5-HT2C INI receptors (pKi = 8.2, Ki = 6.6 nM) and 5-HT2C VSV receptors (Ki = 8.9 nM) [1][2]. In comparison, the selective 5-HT2C receptor antagonist SB 242084 exhibits a pKi of 9.0 (Ki ≈ 1.0 nM) at the same receptor subtype but acts as a neutral antagonist, lacking inverse agonist activity [3]. In functional assays, S 32212 reduces basal Gαq activation (EC50 = 38 nM) and phospholipase C activity (EC50 = 18.6 nM) in HEK293 cells expressing 5-HT2C INI receptors, confirming inverse agonist efficacy not shared by neutral antagonists [4].
EC50 Gαq = 38 nM
| Evidence Dimension | 5-HT2C INI receptor binding affinity |
|---|---|
| Target Compound Data | S 32212 pKi = 8.2, Ki = 6.6 nM |
| Comparator Or Baseline | SB 242084 pKi = 9.0, Ki ≈ 1.0 nM |
| Quantified Difference | S 32212 ~6.6-fold lower affinity, but inverse agonist vs. neutral antagonist functional difference |
| Conditions | Human cloned 5-HT2C INI receptor radioligand binding assays |
Why This Matters
S 32212 provides a unique tool for studying constitutive 5-HT2C receptor activity and inverse agonism, which cannot be probed with neutral antagonists like SB 242084.
- [1] Millan, M. J., et al. (2012). S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: I. A mechanistic characterization. JPET, 340(3), 750-764. View Source
- [2] Bertin Bioreagent. S 32212 (hydrochloride) Product Datasheet. CAT N°: 27639. View Source
- [3] Di Matteo, V., et al. (2000). SB 242084: A selective 5-HT2C receptor antagonist. CNS Drug Reviews, 6(3), 195-205. View Source
- [4] MedChemExpress. S 32212 hydrochloride Product Datasheet. View Source
